molecular formula C21H23NO2 B084008 3,6-Diacetyl-9-pentyl-9H-carbazole CAS No. 10511-39-4

3,6-Diacetyl-9-pentyl-9H-carbazole

Cat. No. B084008
CAS RN: 10511-39-4
M. Wt: 321.4 g/mol
InChI Key: ONKOWYDIQMQTBF-UHFFFAOYSA-N
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Description

3,6-Diacetyl-9-pentyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood. However, it is believed that 3,6-Diacetyl-9-pentyl-9H-carbazole interacts with lipid membranes and forms aggregates, which results in changes in the fluorescence properties of the compound. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays.

Biochemical And Physiological Effects

3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, its effects on living organisms are not fully understood. Studies have shown that 3,6-Diacetyl-9-pentyl-9H-carbazole can interact with lipid membranes and alter their properties. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,6-Diacetyl-9-pentyl-9H-carbazole in lab experiments is its ability to act as a fluorescent probe. This property of 3,6-Diacetyl-9-pentyl-9H-carbazole has been utilized in various fluorescence-based assays. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been shown to have no significant toxicity in vitro. However, one of the limitations of using 3,6-Diacetyl-9-pentyl-9H-carbazole is its limited solubility in water, which can make it challenging to use in aqueous solutions.

Future Directions

There are several future directions for research on 3,6-Diacetyl-9-pentyl-9H-carbazole. One potential area of research is the development of new synthetic methods for 3,6-Diacetyl-9-pentyl-9H-carbazole that can improve its solubility in water. Additionally, research can be conducted to further understand the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole and its interactions with lipid membranes. Furthermore, 3,6-Diacetyl-9-pentyl-9H-carbazole can be explored as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3,6-Diacetyl-9-pentyl-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process, and its scientific research applications include its use as a fluorescent probe and a potential therapeutic agent. Although the mechanism of action of 3,6-Diacetyl-9-pentyl-9H-carbazole is not fully understood, it has been shown to have anti-inflammatory and antioxidant properties. While 3,6-Diacetyl-9-pentyl-9H-carbazole has several advantages for lab experiments, its limited solubility in water is a major limitation. Future research on 3,6-Diacetyl-9-pentyl-9H-carbazole can focus on developing new synthetic methods, understanding its mechanism of action, and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of 3,6-Diacetyl-9-pentyl-9H-carbazole involves a multi-step process that begins with the reaction of carbazole with acetic anhydride to form 3,6-diacetylcarbazole. This intermediate is then reacted with pentylamine in the presence of a catalyst to form 3,6-diacetyl-9-pentylcarbazole. Finally, this compound is subjected to a deacetylation reaction to produce 3,6-diacetyl-9-pentyl-9H-carbazole.

Scientific Research Applications

3,6-Diacetyl-9-pentyl-9H-carbazole has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,6-Diacetyl-9-pentyl-9H-carbazole is in the field of fluorescence microscopy. 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent probe to visualize lipid droplets in cells. Additionally, 3,6-Diacetyl-9-pentyl-9H-carbazole has been used as a fluorescent sensor for the detection of metal ions and pH changes in biological systems.

properties

CAS RN

10511-39-4

Product Name

3,6-Diacetyl-9-pentyl-9H-carbazole

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(6-acetyl-9-pentylcarbazol-3-yl)ethanone

InChI

InChI=1S/C21H23NO2/c1-4-5-6-11-22-20-9-7-16(14(2)23)12-18(20)19-13-17(15(3)24)8-10-21(19)22/h7-10,12-13H,4-6,11H2,1-3H3

InChI Key

ONKOWYDIQMQTBF-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

synonyms

3,6-Diacetyl-9-pentyl-9H-carbazole

Origin of Product

United States

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